molecular formula C15H17N3OS B4961219 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone

2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone

Cat. No. B4961219
M. Wt: 287.4 g/mol
InChI Key: JVMPXLJXCFYWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone, also known as APTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In particular, 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of viral replication, and the modulation of immune responses. However, the specific effects of 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone may vary depending on the cell type and experimental conditions.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone is its high purity, which allows for precise and reproducible experiments. Additionally, 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone has been shown to exhibit potent biological activity at low concentrations, making it a useful tool for studying various biological processes. However, one limitation of 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone is its relatively low solubility in aqueous solutions, which may limit its applicability in certain experiments.

Future Directions

There are several future directions for the study of 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone, including the development of more efficient synthesis methods, the identification of new biological targets, and the exploration of its potential applications in materials science. Additionally, further studies are needed to elucidate the mechanism of action of 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone and to optimize its pharmacological properties for potential clinical use.
In conclusion, 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone is a promising chemical compound with a wide range of potential applications in various fields. Its high purity, potent biological activity, and unique chemical structure make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in medicine, biochemistry, and materials science.

Synthesis Methods

The synthesis of 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone involves the reaction between 4-amino-2-chloropyrimidine and 1-mesitylethanone thiosemicarbazone in the presence of a base. The resulting product is then purified through recrystallization, yielding 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone in high purity.

Scientific Research Applications

2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone has been shown to exhibit anticancer, antifungal, and antiviral activities. In biochemistry, 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone has been used as a probe to study the mechanism of action of various enzymes and proteins. In materials science, 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone has been utilized as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

2-(4-aminopyrimidin-2-yl)sulfanyl-1-(2,4,6-trimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-9-6-10(2)14(11(3)7-9)12(19)8-20-15-17-5-4-13(16)18-15/h4-7H,8H2,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMPXLJXCFYWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CSC2=NC=CC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminopyrimidin-2-ylthio)-1-(2,4,6-trimethylphenyl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.